molecular formula C13H21NO B2523462 2-(adamantan-1-yl)-N-methylacetamide CAS No. 31897-93-5

2-(adamantan-1-yl)-N-methylacetamide

Cat. No.: B2523462
CAS No.: 31897-93-5
M. Wt: 207.317
InChI Key: TWMKVKIJGLSCJT-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-methylacetamide is a compound derived from adamantane, a highly symmetrical and rigid polycyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-methylacetamide typically involves the reaction of adamantanecarboxylic acid with methylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:

    Adamantanecarboxylic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

  • The acid chloride is then reacted with methylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantane core.

    Medicine: Explored for its potential use in the treatment of diseases such as Parkinson’s disease and influenza, leveraging the adamantane scaffold’s ability to enhance drug stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-methylacetamide is largely dependent on its interaction with biological targets. The adamantane core is known to interact with various enzymes and receptors, potentially disrupting their normal function. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.

Comparison with Similar Compounds

2-(adamantan-1-yl)-N-methylacetamide can be compared with other adamantane derivatives such as:

    Amantadine: An antiviral and anti-Parkinsonian drug that inhibits viral replication and modulates dopamine release.

    Rimantadine: Similar to amantadine, used primarily for the treatment of influenza A.

    Memantine: Used in the treatment of Alzheimer’s disease by modulating NMDA receptors.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives

Properties

IUPAC Name

2-(1-adamantyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMKVKIJGLSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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